Magnesium;prop-2-enoxybenzene;bromide
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Overview
Description
Magnesium;prop-2-enoxybenzene;bromide is an organometallic compound that belongs to the class of Grignard reagents. These compounds are characterized by the presence of a carbon-magnesium bond, which imparts unique reactivity to the molecule. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds, making them valuable intermediates in the preparation of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;prop-2-enoxybenzene;bromide typically involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. The general reaction scheme is as follows:
R-X+Mg→R-MgX
where R represents the organic group (prop-2-enoxybenzene in this case), and X is the halide (bromide). The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the production of Grignard reagents is scaled up by using large reactors equipped with efficient stirring and temperature control systems. The magnesium metal is often activated by adding a small amount of iodine or 1,2-dibromoethane to initiate the reaction. The reaction mixture is then maintained at a suitable temperature to ensure complete conversion of the halide to the Grignard reagent .
Chemical Reactions Analysis
Types of Reactions
Magnesium;prop-2-enoxybenzene;bromide undergoes various types of reactions, including:
Nucleophilic Addition: The Grignard reagent acts as a nucleophile and adds to electrophilic carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Substitution Reactions: It can participate in substitution reactions with alkyl halides to form new carbon-carbon bonds.
Reduction Reactions: The reagent can reduce certain functional groups, such as nitriles and esters, to the corresponding amines and alcohols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carbonyl compounds (aldehydes, ketones), alkyl halides, and proton donors (e.g., water, alcohols). The reactions are typically carried out in anhydrous ether solvents under an inert atmosphere to prevent side reactions .
Major Products Formed
The major products formed from reactions with this compound include alcohols, alkanes, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Magnesium;prop-2-enoxybenzene;bromide has several scientific research applications, including:
Organic Synthesis: It is widely used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Material Science: The compound is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form carbon-carbon bonds.
Biological Research: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of magnesium;prop-2-enoxybenzene;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in the target molecule. The carbon atom in the Grignard reagent is highly nucleophilic due to the partial negative charge imparted by the magnesium atom. This nucleophilic carbon can attack electrophilic carbonyl groups, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to magnesium;prop-2-enoxybenzene;bromide include other Grignard reagents, such as:
- Phenylmagnesium bromide
- Methylmagnesium bromide
- Ethylmagnesium bromide
Uniqueness
This compound is unique due to the presence of the prop-2-enoxybenzene group, which imparts specific reactivity and selectivity in organic synthesis. This compound can be used to introduce the prop-2-enoxybenzene moiety into target molecules, providing access to a wide range of functionalized organic compounds .
Properties
IUPAC Name |
magnesium;prop-2-enoxybenzene;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O.BrH.Mg/c1-2-8-10-9-6-4-3-5-7-9;;/h2-4,6-7H,1,8H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOMWHZDUYIRRV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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